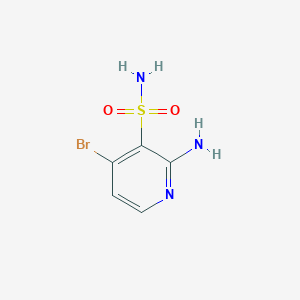

2-Amino-4-bromopyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

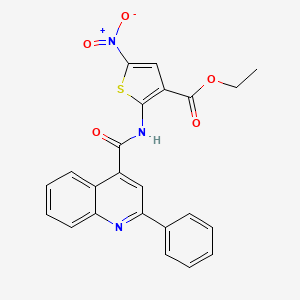

2-Amino-4-bromopyridine-3-sulfonamide is a chemical compound with the CAS Number: 2253632-68-5 . It has a molecular weight of 252.09 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-4-bromopyridine-3-sulfonamide . The InChI code for this compound is 1S/C5H6BrN3O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H, (H2,7,9)(H2,8,10,11) .Physical And Chemical Properties Analysis

2-Amino-4-bromopyridine-3-sulfonamide is a powder . It has a molecular weight of 252.09 . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

- Intermediate : 2-Amino-4-bromopyridine-3-sulfonamide serves as a common organic synthesis intermediate. The pyridine unit is prevalent in biologically active molecules, making this compound useful for modifying and derivatizing drug molecules and other bioactive compounds .

- Functional Groups : The bromine moiety in its structure can be transformed via Suzuki coupling to introduce aryl groups or converted to boron units through boronation reactions, enabling subsequent transformations .

- Indole Synthesis : Researchers employ 2-Amino-4-bromopyridine-3-sulfonamide in palladium-catalyzed reactions to synthesize indole systems containing fused medium- and large-ring heterocycles. These indole derivatives have diverse biological activities and find applications in drug discovery .

- Building Blocks : The compound’s pyridine and sulfonamide functionalities make it a valuable building block for constructing complex heterocyclic structures. Researchers can use it to create novel compounds with specific properties or functions .

- Ligand : 2-Amino-4-bromopyridine-3-sulfonamide can serve as a ligand in the design and synthesis of MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery .

- Fluorescent Properties : Investigating the photophysical properties of this compound can provide insights into its behavior under different conditions. Researchers can explore its fluorescence emission, quantum yield, and interactions with other molecules .

- Quantitative Structure-Activity Relationship (QSAR) : Researchers can use computational methods to predict the biological activity of related compounds based on their structural features. 2-Amino-4-bromopyridine-3-sulfonamide can be part of QSAR studies to understand its potential pharmacological effects .

Organic Synthesis and Medicinal Chemistry

Palladium-Catalyzed Reactions

Heterocyclic Chemistry

Metal-Organic Frameworks (MOFs)

Photophysical Studies

Computational Chemistry and QSAR Studies

Wirkmechanismus

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the folic acid synthesis pathway .

Mode of Action

They act by inhibiting the enzyme dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a form of folic acid .

Biochemical Pathways

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

By inhibiting the synthesis of folic acid, sulfonamides prevent the growth and multiplication of bacteria, thereby exerting a bacteriostatic effect .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of sulfonamides .

Eigenschaften

IUPAC Name |

2-amino-4-bromopyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOUEKNLXXFSMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromopyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)

![4-[[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(cyanomethyl)-N-methylbenzamide](/img/structure/B2948010.png)

![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)

![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)

![1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride](/img/structure/B2948016.png)